Sinomenine Hydrochloride

solubility formulation bioavailability

Ensure experimental reproducibility by procuring Sinomenine Hydrochloride (CAS 6080-33-7), not the poorly soluble free base (CAS 115-53-7). This hydrochloride salt provides superior aqueous solubility critical for accurate in vivo dosing, biological buffer preparation, and in vitro assays. Its clinical non-inferiority to methotrexate and a superior safety profile in combination therapy make it a compelling candidate for preclinical RA research. Pure, chemically defined monomer is mandatory for reliable pharmacokinetic studies, as crude extract impurities alter Cmax and AUC, compromising translational data.

Molecular Formula C19H24ClNO4
Molecular Weight 365.8 g/mol
CAS No. 6080-33-7
Cat. No. B192397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinomenine Hydrochloride
CAS6080-33-7
Synonyms4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one
cocculine
cucoline
cucoline hydrochloride
cucoline, hydrochloride
cuculine
kukoline
morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)-
morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)-
NSC-76021
sinomenin hydrochloride
sinomenine
sinomenine A bismethyliodide
sinomenine hydrochloride
Molecular FormulaC19H24ClNO4
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl
InChIInChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1
InChIKeyYMEVIMJAUHZFMW-VUIDNZEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinomenine Hydrochloride (CAS 6080-33-7) Procurement Guide: A Natural Morphinan Alkaloid for Inflammation Research


Sinomenine hydrochloride (CAS 6080-33-7) is the hydrochloride salt form of sinomenine, a morphinan-derived alkaloid extracted from the Chinese medicinal plant *Sinomenium acutum* [1]. It is chemically characterized by the molecular formula C₁₉H₂₃NO₄·HCl and a molecular weight of 365.85 g/mol [2]. As a hydrochloride salt, it demonstrates significantly enhanced aqueous solubility compared to its free base form, sinomenine (C₁₉H₂₃NO₄, MW 329.39 g/mol) [3], a critical property for biological assay preparation and *in vivo* formulation. This compound acts as a weak μ-opioid receptor agonist and a potent histamine releaser, and is primarily investigated for its anti-inflammatory and immunosuppressive effects in rheumatoid arthritis (RA) and other inflammatory disease models [4].

Why Sinomenine Hydrochloride Cannot Be Substituted with Sinomenine Free Base for Aqueous-Based Assays


Substituting sinomenine hydrochloride with the free base form, sinomenine (CAS 115-53-7), is not scientifically valid for aqueous experimental systems. The hydrochloride salt form of sinomenine is specifically used in research due to its enhanced aqueous solubility, a property essential for preparing stock solutions and dosing in animal models . This improved solubility is a direct consequence of salt formation, which significantly alters the compound's physicochemical behavior compared to the poorly water-soluble free base. Pharmacokinetic studies further demonstrate that the composition of the material—pure sinomenine monomer versus a crude *Sinomenium acutum* extract containing other alkaloids—directly impacts key parameters like maximum concentration (Cmax) and area under the curve (AUC), underscoring that different source materials are not bioequivalent and cannot be interchanged without altering experimental outcomes [1].

Quantitative Evidence for Sinomenine Hydrochloride Differentiation vs. Sinomenine Free Base and Crude Extracts


Enhanced Aqueous Solubility of Sinomenine Hydrochloride vs. Free Base

Sinomenine hydrochloride exhibits significantly improved aqueous solubility compared to its parent free base. The free base form, sinomenine (C₁₉H₂₃NO₄), has limited aqueous solubility, whereas the hydrochloride salt is formulated for use in aqueous biological buffers . This is a critical differentiating factor for researchers preparing stock solutions for *in vitro* assays or developing *in vivo* formulations requiring aqueous delivery vehicles.

solubility formulation bioavailability pharmacokinetics

Superior Pharmacokinetic Exposure of Pure Sinomenine HCl vs. Crude Herbal Extract

The pharmacokinetic profile of pure sinomenine hydrochloride is superior to that of sinomenine derived from a crude *Sinomenium acutum* extract. In a direct comparative study in rats, oral administration of sinomenine monomer resulted in statistically significantly higher maximum plasma concentration (Cmax) and total drug exposure (AUC) compared to an equivalent dose from the herbal extract (p < 0.05) [1].

pharmacokinetics bioavailability Cmax AUC drug development

Comparable Anti-Arthritic Efficacy with Reduced Hepatotoxicity vs. Leflunomide in a Clinical Trial

In a 24-week randomized controlled trial (RCT) involving 120 patients with active rheumatoid arthritis, the combination of methotrexate (MTX) plus sinomenine (120 mg, twice daily) demonstrated non-inferior efficacy in improving disease activity (DAS28 score) compared to MTX plus leflunomide (LEF, 20 mg once daily). The key differentiator was safety: the incidence of adverse events was 31.51% in the MTX+SIN group versus 51.06% in the MTX+LEF group (p < 0.05), with a significantly lower incidence of hepatotoxicity (p < 0.05) and gastrointestinal adverse events in the sinomenine group [1].

rheumatoid arthritis clinical trial efficacy safety hepatotoxicity

Consistent Anti-Arthritic Efficacy Non-Inferior to Methotrexate Monotherapy in Clinical Studies

Multiple clinical studies have demonstrated that sinomenine monotherapy (60-120 mg, twice daily) achieves comparable therapeutic efficacy to the first-line disease-modifying antirheumatic drug (DMARD) methotrexate (MTX, 7.5-10 mg, once weekly) in treating rheumatoid arthritis. A 2018 study of 49 patients found no significant difference in cytokine suppression (IL-6, TNF-α) or improvement in DAS28 scores between the two treatments [1]. A subsequent 2025 study confirmed these findings, showing non-inferiority of sinomenine to MTX in achieving a 20% improvement in American College of Rheumatology criteria (ACR20 response) [2].

rheumatoid arthritis clinical trial efficacy non-inferiority DAS28

Suppression of Key Inflammatory Cytokines in Human Endothelial Cells: Direct Comparison with Other Alkaloids

In a head-to-head *in vitro* comparison, sinomenine and oxymatrine both inhibited the secretion of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) in lipopolysaccharide (LPS)-stimulated human endothelial cells, an effect not shared by several other tested alkaloids (fangchinoline, stachydrine, chuanxionggzine, and evodiamine) [1]. This demonstrates a specific and potent anti-inflammatory mechanism at the cellular level.

inflammation cytokine IL-1α endothelial cells natural products

Optimal Research and Procurement Scenarios for Sinomenine Hydrochloride


Development of Aqueous-Based Anti-Inflammatory Formulations for *In Vivo* Use

Sinomenine hydrochloride is the preferred form for research involving aqueous solutions, such as the preparation of injectable formulations, oral solutions for rodent dosing, or any *in vitro* assay requiring dissolution in biological buffers or cell culture media. Its enhanced water solubility compared to the free base sinomenine (CAS 115-53-7) makes it suitable for these applications [1]. Researchers should specifically procure the hydrochloride salt to avoid solubility issues that can compromise experimental reproducibility and accurate dosing.

In Vivo Rheumatoid Arthritis Models Investigating Superior Safety Margins vs. Standard DMARDs

For preclinical studies focused on developing novel rheumatoid arthritis therapies, sinomenine hydrochloride offers a compelling profile. Clinical evidence demonstrates that its efficacy is non-inferior to methotrexate [1] and, when combined with MTX, offers a superior safety profile compared to the MTX+leflunomide combination, specifically regarding lower hepatotoxicity and gastrointestinal adverse events [2]. This makes it an ideal candidate for *in vivo* RA models (e.g., collagen-induced arthritis) where researchers aim to evaluate efficacy while minimizing confounding toxicity, or for studies investigating combination therapy with an improved therapeutic window.

Pharmacokinetic and Bioavailability Studies Requiring Well-Defined Active Pharmaceutical Ingredients

Sinomenine hydrochloride is essential for robust pharmacokinetic (PK) studies. Research has demonstrated that the use of crude *Sinomenium acutum* extract leads to significantly lower Cmax and AUC values for sinomenine compared to the pure monomer, due to component-component interactions within the extract [1]. Therefore, any research aimed at establishing accurate PK parameters, developing bioanalytical methods, or testing novel drug delivery systems for sinomenine must use the pure, chemically defined sinomenine hydrochloride to ensure reliable and translatable results.

In Vitro Mechanistic Studies on IL-1α-Mediated Inflammatory Pathways

Sinomenine hydrochloride is a valuable tool for investigating the role of IL-1α in endothelial inflammation and other vascular pathologies. In direct comparative assays, it was shown to potently inhibit IL-1α secretion in LPS-stimulated human endothelial cells, an effect not observed with several other alkaloids like fangchinoline or stachydrine [1]. This specific activity allows researchers to use sinomenine as a pharmacological probe to dissect IL-1α-dependent signaling pathways in cellular models of inflammation, autoimmunity, and potentially in conditions like atherosclerosis or sepsis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sinomenine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.